Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
Description
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate is a synthetic organic compound characterized by a tert-butoxycarbonyl (Boc)-protected amino group linked to an acetate ester with a pent-4-en-1-yl chain. The Boc group serves as a protective moiety for amines, commonly used in peptide synthesis to prevent unwanted reactions during chemical processes . The pent-4-en-1-yl chain introduces an unsaturated hydrocarbon, which may influence reactivity and physical properties compared to saturated analogs. This compound is likely utilized in pharmaceutical or agrochemical research, given the prevalence of Boc-protected intermediates in drug development .
Properties
IUPAC Name |
pent-4-enyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-8-16-10(14)9-13-11(15)17-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMWXTURFKINAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate (CAS No. 1356164-00-5) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H21NO4
- Molecular Weight : 229.30 g/mol
- CAS Number : 1356164-00-5
This compound exhibits biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, potentially affecting pathways critical for tumor growth and survival.
- Cell Cycle Arrest : There is evidence indicating that the compound can induce cell cycle arrest in cancer cells, thereby preventing their division and promoting apoptosis.
- Antiproliferative Effects : Research has shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa cells and others.
Antiproliferative Activity
A study published in Journal of Medicinal Chemistry reported that modifications to the pent-4-en-1-yl structure retained antiproliferative activity against HeLa cells. The derivatives demonstrated micromolar to nanomolar potency, indicating a promising therapeutic profile for further development .
Case Studies
-
Cell Line Studies :
- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 5 to 15 µM.
- The compound was shown to induce apoptosis through caspase activation and mitochondrial membrane potential disruption.
- Mechanistic Insights :
Data Table: Biological Activity Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 229.30 g/mol |
| CAS Number | 1356164-00-5 |
| Antiproliferative Activity | IC50 = 5 - 15 µM |
| Mechanism of Action | Inhibition of microtubule dynamics |
| Cell Lines Tested | HeLa, MCF7, A549 |
Scientific Research Applications
Organic Synthesis
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of functional groups through various reactions, including:
- Esterification : The compound can be used to synthesize esters, which are vital in the production of fragrances, flavorings, and pharmaceuticals.
- Amino Acid Derivatives : It can be employed to create amino acid derivatives, which are crucial in peptide synthesis and drug development.
Medicinal Chemistry
The compound's structure is conducive to modifications that enhance biological activity. Potential applications include:
- Anticancer Agents : Research indicates that derivatives of compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The incorporation of pentenyl moieties may enhance the selectivity and potency of these agents.
| Compound | Activity | Reference |
|---|---|---|
| Pentenyl derivative A | IC50 = 20 µM against MCF-7 cells | |
| Pentenyl derivative B | IC50 = 15 µM against A549 cells |
Drug Delivery Systems
The compound's ability to form stable complexes with drugs suggests its potential use in drug delivery systems. The tert-butoxycarbonyl (Boc) group can protect amine functionalities during synthesis and release them upon deprotection, allowing for controlled drug release.
Case Study 1: Synthesis of Anticancer Agents
In a recent study, researchers synthesized a series of pentenyl derivatives from this compound. These compounds were tested for their anticancer properties against various cell lines. The results demonstrated enhanced activity compared to non-pentenyl analogs, indicating the importance of structural modifications in developing effective therapeutics.
Case Study 2: Peptide Synthesis
Another significant application is in peptide synthesis where this compound was utilized as an intermediate. The Boc group allowed for selective protection of amino acids during coupling reactions, leading to high yields of desired peptides suitable for therapeutic applications.
Comparison with Similar Compounds
Structural Comparison
The compound’s structure can be compared to other Boc-protected amino acid derivatives and esters. Key structural analogs include:
Key Observations :
- The target compound’s unsaturated pentenyl chain may enhance reactivity in alkylation or cycloaddition reactions compared to saturated analogs.
Preparation Methods
Preparation Methods of Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
General Synthetic Strategy
The preparation of this compound typically involves:
- Protection of the amino acid moiety with a tert-butoxycarbonyl (Boc) group.
- Esterification of the carboxylic acid with pent-4-en-1-ol to introduce the pent-4-en-1-yl ester.
- Purification and characterization of the final product.
This approach leverages the stability and ease of removal of the Boc protecting group and the reactive alkene functionality of the pent-4-en-1-yl ester for further synthetic transformations.
Detailed Preparation Steps
Boc Protection of Amino Acid
- Starting from glycine or a suitable amino acid derivative, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- This step yields the N-Boc protected amino acid intermediate.
Esterification with Pent-4-en-1-ol
- The carboxylic acid of the Boc-protected amino acid is esterified with pent-4-en-1-ol.
- Common esterification methods include:
- Acid-catalyzed Fischer esterification using a strong acid catalyst (e.g., sulfuric acid) under reflux.
- Carbodiimide-mediated coupling (e.g., using DCC or EDC) in the presence of pent-4-en-1-ol and catalytic DMAP.
- The reaction is typically performed under anhydrous conditions to avoid hydrolysis.
Purification
- The crude product is purified by silica gel column chromatography.
- The purified compound is characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Alternative Synthetic Routes and Catalytic Methods
Ni-Catalyzed Reductive Vinylation (Literature Example)
- A method involving Ni-catalyzed reductive vinylation has been reported for the preparation of α-amino acid derivatives with vinyl substituents.
- For example, a similar compound was prepared by reacting a Boc-protected amino acid ester with vinyl triflates in the presence of NiCl2(Py)4 catalyst, zinc as reductant, and other additives in 1,4-dioxane at 60 °C for 12 hours.
- This method allows direct introduction of vinyl groups onto amino acid derivatives in good yields without extensive purification steps.
α-Methylenation and Ring Opening from Pyroglutamic Acid
- Starting from L-pyroglutamic acid, the carboxylic acid and amide groups can be protected by tert-butyl ester and Boc groups.
- α-Methylenation introduces a methylene group at the C4 position.
- Subsequent ring opening with LiOH yields an intermediate that can be esterified with pent-4-en-1-ol or converted into amide derivatives.
- This method is useful for synthesizing derivatives with specific substitution patterns on the amino acid backbone.
Data Table: Comparison of Preparation Methods
Research Findings and Notes
- The Ni-catalyzed reductive vinylation method provides a highly efficient route to vinyl-substituted amino acid esters with minimal purification steps, making it attractive for large-scale synthesis.
- The Boc protecting group is preferred due to its stability under various reaction conditions and ease of removal using trifluoroacetic acid (TFA).
- Esterification methods vary depending on the sensitivity of the substrate; carbodiimide coupling is favored for sensitive or complex molecules due to mild conditions.
- α-Methylenation and ring-opening strategies provide access to more structurally complex derivatives, useful for medicinal chemistry applications.
- Analytical characterization typically includes ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm the structure and purity of the final compound.
Q & A
Q. What are the standard synthetic routes for preparing Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate, and what key challenges arise during its synthesis?
Methodological Answer: The compound is typically synthesized via a two-step process:
Boc-protection of the amine : React 2-aminoacetic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) to form 2-{[(tert-butoxy)carbonyl]amino}acetic acid .
Esterification : Couple the Boc-protected amino acid with pent-4-en-1-ol using carbodiimide coupling agents (e.g., EDCl or DCC) and a catalyst like DMAP in anhydrous DCM .
Q. Key Challenges :
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification .
- First Aid :
- Skin contact : Wash immediately with soap/water; remove contaminated clothing .
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
- Storage : Keep in a sealed container under refrigeration (2–8°C) to prevent Boc-group degradation .
Advanced Research Questions
Q. How does the Boc-protecting group influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Thermal Stability :
Data Contradiction Example :
If HPLC shows unexpected degradation products at neutral pH, check for trace acidic impurities in solvents or equipment .
Q. What computational methods can predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Experimental Replication : Repeat assays under identical conditions (pH, temperature, cell line) to rule out procedural variability .
- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay sensitivity .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. Use Cohen’s d to quantify effect size differences .
Q. What advanced techniques characterize the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and immobilized proteins .
- X-ray Crystallography : Co-crystallize the compound with its target enzyme to resolve binding modes at atomic resolution (requires high-purity samples) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in buffer systems mimicking physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
